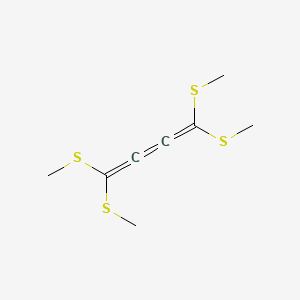
Tetrakis(methylsulfanyl)butatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(methylsulfanyl)butatriene is an organosulfur compound characterized by the presence of four methylsulfanyl groups attached to a butatriene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(methylsulfanyl)butatriene typically involves the reaction of butatriene with methylsulfanyl reagents under controlled conditions. One common method is the reaction of butatriene with methylsulfanyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(methylsulfanyl)butatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols or other reduced forms.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted butatriene derivatives.
Scientific Research Applications
Tetrakis(methylsulfanyl)butatriene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds and studying reaction mechanisms.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules and pharmaceuticals.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism by which tetrakis(methylsulfanyl)butatriene exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of reactive methylsulfanyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(trimethylsilyl)butatriene: Similar in structure but with trimethylsilyl groups instead of methylsulfanyl groups.
Tetrakis(dimethylamino)ethylene: Contains dimethylamino groups and is used as a reductant in organic synthesis.
Tetrakis(propargylisocyanide) copper(I) complex: A copper complex with propargylisocyanide ligands.
Uniqueness
Tetrakis(methylsulfanyl)butatriene is unique due to the presence of methylsulfanyl groups, which impart distinct electronic and steric properties
Properties
CAS No. |
526208-83-3 |
|---|---|
Molecular Formula |
C8H12S4 |
Molecular Weight |
236.5 g/mol |
InChI |
InChI=1S/C8H12S4/c1-9-7(10-2)5-6-8(11-3)12-4/h1-4H3 |
InChI Key |
VYEAPUBTTPHBJW-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C=C=C(SC)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


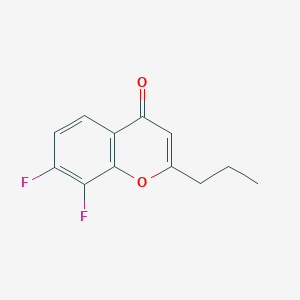

![N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B14214204.png)
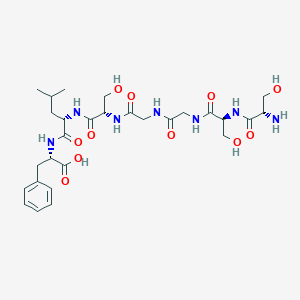

![N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea](/img/structure/B14214228.png)
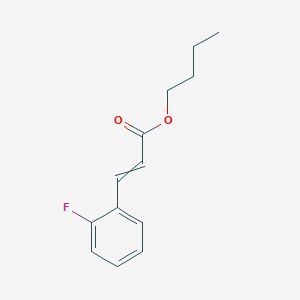
![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)
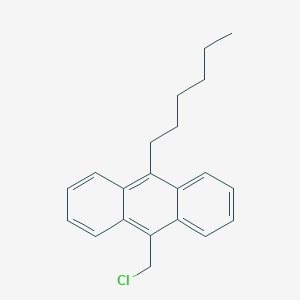
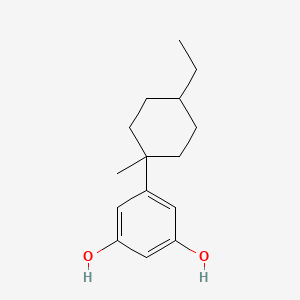
![Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol](/img/structure/B14214269.png)
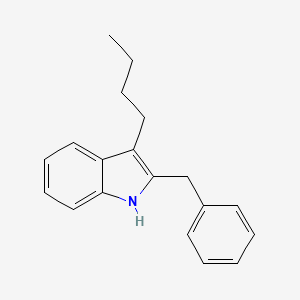

![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)
